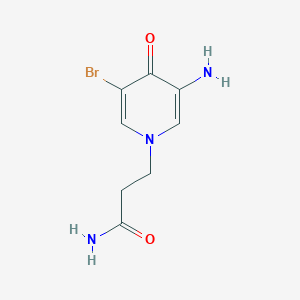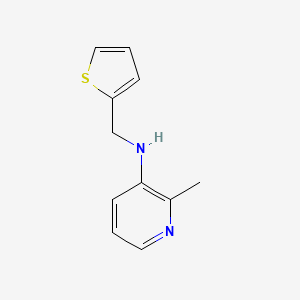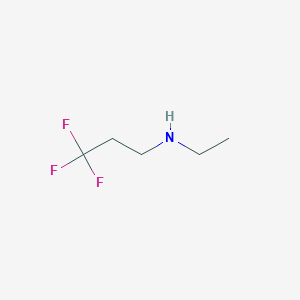
3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)propanamide: , also known by its chemical formula C₈H₁₀BrN₃O₂ , belongs to the class of pyrazoline derivatives. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure, which has attracted interest due to their biological and pharmacological activities .
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this specific compound. Research and development in this area may yield more efficient synthetic routes in the future.
Chemical Reactions Analysis
Reactivity::
Oxidation: Pyrazolines can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the pyrazoline ring can yield dihydropyrazoles.
Substitution: Substituents on the pyrazoline ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The major products depend on the specific reaction conditions and substituents present. For example, oxidation could lead to the formation of pyrazole-4-carboxylic acid derivatives.
Scientific Research Applications
Chemistry::
Building Blocks: Pyrazolines serve as versatile building blocks for the synthesis of more complex molecules.
Bioactive Compounds: Researchers explore pyrazoline derivatives for potential drug candidates.
Antioxidant Properties: Some pyrazolines exhibit antioxidant activity, protecting cells from oxidative stress.
Enzyme Inhibition: Pyrazolines may inhibit enzymes like acetylcholinesterase (AchE), relevant in neurological disorders.
Pharmaceuticals: Pyrazoline-based compounds may find applications in drug development.
Agrochemicals: Pyrazolines could be used as agrochemicals or crop protection agents.
Mechanism of Action
The exact mechanism of action for this compound remains to be elucidated. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its antioxidant or enzyme-inhibitory properties.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited information on this specific compound, it shares structural features with other pyrazolines. Further research could highlight its uniqueness and distinct properties.
Properties
Molecular Formula |
C8H10BrN3O2 |
|---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
3-(3-amino-5-bromo-4-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C8H10BrN3O2/c9-5-3-12(2-1-7(11)13)4-6(10)8(5)14/h3-4H,1-2,10H2,(H2,11,13) |
InChI Key |
KCMGXFBNZVVVEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1CCC(=O)N)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13268570.png)
![2-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13268575.png)

![[1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B13268588.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13268595.png)

![2-{2-[(Heptan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13268605.png)

![2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13268613.png)
![1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13268619.png)

